BML-277

描述

Chk2 抑制剂 II 是一种选择性抑制剂,作用于检查点激酶 2,后者是一种丝氨酸/苏氨酸激酶,在 DNA 损伤反应途径中起着至关重要的作用。该化合物用于控制 p53 对辐射诱导的 DNA 断裂的反应,从而导致细胞凋亡。 它在癌症研究和治疗中尤为重要,因为它被用来提高诱导 DNA 损伤的治疗方法的有效性 .

科学研究应用

Chk2 抑制剂 II 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

化学: 它被用作工具化合物来研究 DNA 损伤反应途径,并开发具有改进性能的新抑制剂。

生物学: 它被用于研究检查点激酶 2 在细胞周期调节和细胞凋亡中的作用。

医学: 它用于癌症研究,通过使癌细胞对 DNA 损伤敏感来提高放射治疗和化疗的有效性。

工业: 它被用于开发新的治疗剂和优化现有的治疗方法。

作用机制

Chk2 抑制剂 II 通过抑制检查点激酶 2 发挥其作用,检查点激酶 2 是 DNA 损伤反应途径的关键调节剂。这种抑制阻止了下游靶标的磷酸化,包括肿瘤抑制蛋白 p53。因此,具有受损 DNA 的细胞无法修复损伤并经历细胞凋亡。 这种机制在癌症治疗中特别有用,因为它可以提高诱导 DNA 损伤的治疗方法的有效性 .

生化分析

Biochemical Properties

BML-277 is an ATP-competitive inhibitor of Chk2 with an IC50 value of 15 nM . It interacts primarily with Chk2, a serine/threonine kinase involved in the DNA damage response. By inhibiting Chk2, this compound prevents the phosphorylation of downstream targets such as p53, Cdc25C, and BRCA1, which are crucial for cell cycle arrest and DNA repair . This inhibition leads to the protection of human CD4+ and CD8+ T-cells from apoptosis induced by ionizing radiation .

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In human T-cells, it protects against radiation-induced apoptosis in a dose-dependent manner . Additionally, this compound has been observed to antagonize the cytotoxicity of oxaliplatin in colorectal cancer cell lines, suggesting its potential role in modulating chemotherapy responses . The compound also influences cell signaling pathways, particularly those involved in the DNA damage response, by inhibiting Chk2 activity and preventing the activation of downstream effectors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Chk2, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in the DNA damage response, such as p53 and Cdc25C . By blocking Chk2 activity, this compound disrupts the cell cycle arrest and DNA repair processes, leading to increased sensitivity to DNA-damaging agents . Additionally, this compound has been shown to reduce the phosphorylation of CHK2 and γH2AX, markers of DNA damage, thereby mitigating radiation-induced apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . In vitro studies have shown that this compound can effectively inhibit Chk2 activity and protect T-cells from radiation-induced apoptosis over a range of concentrations and exposure times . Long-term studies have indicated that this compound can mitigate the hematologic toxicity of PARP inhibitors in animal models, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Chk2 activity and protects against radiation-induced apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including potential impacts on hematologic parameters . Studies have shown that this compound can prevent the elimination of primordial oocytes in mice exposed to chemotherapy drugs, highlighting its potential for protecting ovarian function during cancer treatment .

Metabolic Pathways

This compound is involved in metabolic pathways related to the DNA damage response. It inhibits Chk2, which plays a critical role in the phosphorylation and activation of downstream effectors involved in DNA repair and cell cycle regulation . By blocking Chk2 activity, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with ATP and its competitive inhibition of Chk2 are key aspects of its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed through mechanisms involving its interaction with cellular transporters and binding proteins . The compound is cell-permeable and can effectively reach its target, Chk2, within the cellular environment . Its distribution within tissues and cells is influenced by its chemical properties, including its solubility and stability . This compound’s ability to protect T-cells from radiation-induced apoptosis indicates its efficient intracellular transport and localization .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Chk2 and other components of the DNA damage response pathway . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding site of Chk2 to exert its inhibitory effects . Additionally, this compound’s interaction with other cellular proteins and its potential post-translational modifications may affect its subcellular distribution and function .

准备方法

合成路线和反应条件

Chk2 抑制剂 II 的合成通常涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。具体的合成路线可能有所不同,但通常包括以下步骤:

核心结构的形成: Chk2 抑制剂 II 的核心结构通过一系列涉及碳氮键形成的反应合成。

官能团修饰: 引入或修饰各种官能团以增强化合物的抑制活性及选择性。

纯化: 使用色谱等技术纯化最终产物,以达到所需的纯度水平。

工业生产方法

Chk2 抑制剂 II 的工业生产涉及将实验室合成工艺放大。这包括优化反应条件,以确保高产率和纯度,以及实施严格的质量控制措施。使用自动化反应器和连续流系统可以提高生产过程的效率和一致性。

化学反应分析

反应类型

Chk2 抑制剂 II 经历了几种类型的化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常导致形成新的官能团。

还原: 与氧化相反,该反应涉及添加氢或去除氧气。

取代: 该反应涉及用另一个官能团取代一个官能团,这可以改变化合物的性质。

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代试剂: 这些试剂可能因所需的取代而异,但常见的例子包括卤素和烷化剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致形成酮或醛,而还原会导致生成醇或胺。

相似化合物的比较

Chk2 抑制剂 II 独特之处在于它对检查点激酶 2 的高度选择性,而不是其他激酶,例如检查点激酶 1 和细胞周期蛋白依赖性激酶 1。这种选择性是通过它与检查点激酶 2 的 ATP 结合位点的特异性结合来实现的。类似的化合物包括:

Chk1 抑制剂: 这些化合物抑制检查点激酶 1,并与 Chk2 抑制剂联合使用以提高癌症治疗的总体有效性。

细胞周期蛋白依赖性激酶抑制剂: 这些化合物抑制细胞周期蛋白依赖性激酶,并用于在癌症治疗中调节细胞周期。

属性

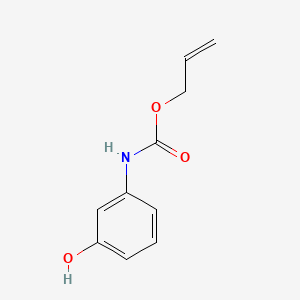

IUPAC Name |

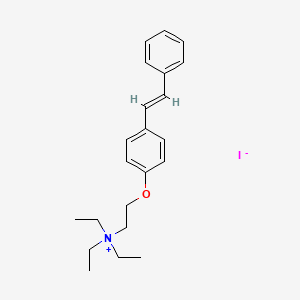

2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGJAOIJSROTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433479 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516480-79-8 | |

| Record name | Chk2 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, this compound can disrupt cell cycle arrest and apoptosis induced by DNA damage.

A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that this compound can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]

A: Interestingly, studies have indicated that this compound might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, this compound was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []

A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of this compound preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of this compound as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

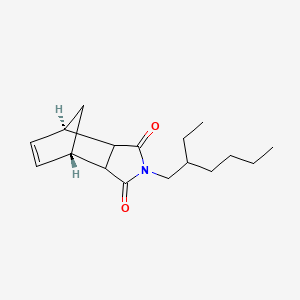

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)